2-[(2-Methylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (2-METHYLPHENYL) ETHER is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (2-METHYLPHENYL) ETHER typically involves multi-step organic reactions. The process begins with the preparation of the furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of phenyl groups and the methyl (2-methylphenyl) ether moiety. Common reagents used in these steps include aromatic amines, aldehydes, and various catalysts to facilitate cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (2-METHYLPHENYL) ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (2-METHYLPHENYL) ETHER has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which (8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (2-METHYLPHENYL) ETHER exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Triple Bond Compounds: Molecules with triple bonds, such as nitrogen (N2) or acetylene (C2H2).
Uniqueness
(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (2-METHYLPHENYL) ETHER is unique due to its complex fused ring system and the presence of multiple functional groups
Biological Activity
The compound 2-[(2-Methylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a novel synthetic derivative belonging to the class of triazolopyrimidines. This class has garnered attention due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
- Molecular Formula: C26H18N4O
- Molecular Weight: 414.45 g/mol
- CAS Registry Number: 2210-79-9
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to inhibit specific signaling pathways involved in cell proliferation and survival. Research indicates that it may act as an antagonist at adenosine A2A receptors, which are implicated in various neurodegenerative disorders and cancer progression.
Key Findings:
- Inhibition of EGFR Pathway: Studies have shown that derivatives similar to this compound can inhibit the epidermal growth factor receptor (EGFR) signaling pathway. This inhibition leads to reduced activation of downstream signaling molecules such as Akt and ERK1/2, which are critical for cell survival and proliferation in cancer cells .
- Cytotoxicity: The compound exhibited significant cytotoxic effects against various cancer cell lines including cervical (HeLa) and breast cancer cells (HCC1937), with IC50 values ranging from 7.01 to 48.28 µM .
Biological Assays
The biological activity was evaluated through a series of in vitro assays:
Assay Type | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Cytotoxicity | HeLa | 7.01 | Inhibition of EGFR/Akt pathway |
Cytotoxicity | HCC1937 | 11.00 | Induction of apoptosis |
A2A Receptor Binding | Rat Brain Membranes | Low nanomolar range | Selective antagonist |
Case Studies
Several studies have investigated the effects of similar compounds on cancer cells:
- Case Study on Cervical Cancer Cells:
- Neuroprotective Effects:
Properties
Molecular Formula |
C27H20N4O2 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-[(2-methylphenoxy)methyl]-11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C27H20N4O2/c1-18-10-8-9-15-21(18)32-16-22-29-26-24-23(19-11-4-2-5-12-19)25(20-13-6-3-7-14-20)33-27(24)28-17-31(26)30-22/h2-15,17H,16H2,1H3 |
InChI Key |
CGHMCOGYWRAKKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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